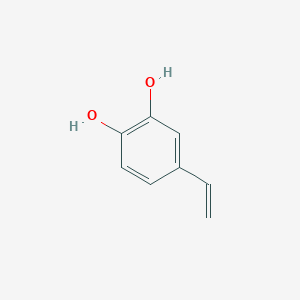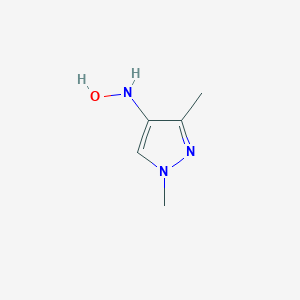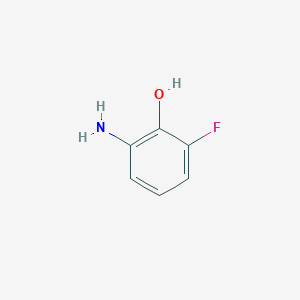![molecular formula C14H8ClN3 B142579 2-[p-Cyanophenyl]-5-chlorobenzimidazole CAS No. 146132-86-7](/img/structure/B142579.png)
2-[p-Cyanophenyl]-5-chlorobenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[p-Cyanophenyl]-5-chlorobenzimidazole is a chemical compound with the molecular formula C14H8ClN3. It is a heterocyclic compound that has been widely studied for its potential applications in scientific research. Additionally, this paper will list future directions for further research on this compound.
Wirkmechanismus
The mechanism of action of 2-[p-Cyanophenyl]-5-chlorobenzimidazole is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It has also been shown to inhibit the replication of certain viruses such as hepatitis C virus (HCV).
Biochemische Und Physiologische Effekte
Studies have shown that 2-[p-Cyanophenyl]-5-chlorobenzimidazole can modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[p-Cyanophenyl]-5-chlorobenzimidazole in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-tumor compounds. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-[p-Cyanophenyl]-5-chlorobenzimidazole. One area of interest is its potential use as a fluorescent probe for the detection of biomolecules. Further studies could investigate its sensitivity and specificity for detecting specific biomolecules. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in the treatment of inflammation and cancer.
Synthesemethoden
The synthesis of 2-[p-Cyanophenyl]-5-chlorobenzimidazole involves the reaction of 5-chloro-1,2-phenylenediamine with p-cyanonitrobenzene in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF). The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[p-Cyanophenyl]-5-chlorobenzimidazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as a fluorescent probe for the detection of certain biomolecules.
Eigenschaften
CAS-Nummer |
146132-86-7 |
|---|---|
Produktname |
2-[p-Cyanophenyl]-5-chlorobenzimidazole |
Molekularformel |
C14H8ClN3 |
Molekulargewicht |
253.68 g/mol |
IUPAC-Name |
4-(6-chloro-1H-benzimidazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8ClN3/c15-11-5-6-12-13(7-11)18-14(17-12)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) |
InChI-Schlüssel |
UTADKFJRRZDHFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)Cl |
Synonyme |
4-(5-CHLORO-1H-BENZIMIDAZOL-2-YL)BENZONITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



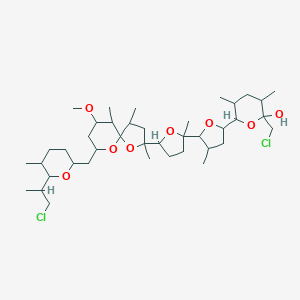

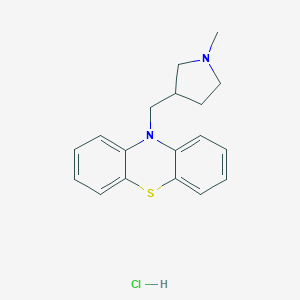
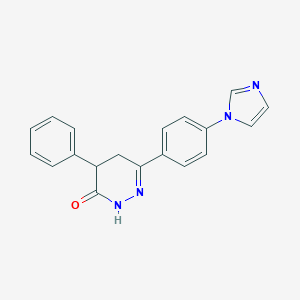
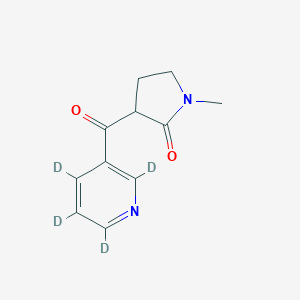
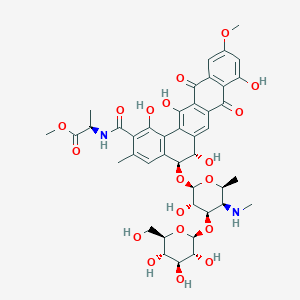
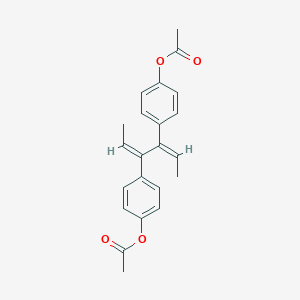
![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)
![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)
![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)

